Sphingosine-1-phosphate (d18:1) alkyne

Click Chemistry Chemical Biology Lipidomics

Native S1P and pre-labeled fluorescent probes lack a bioorthogonal handle for covalent capture in live-cell imaging or protein interaction studies. Sphingosine-1-phosphate (d18:1) alkyne solves this with a terminal ω-alkyne group for click chemistry (CuAAC/SPAAC). - **Applications**: Protein pull-down (biotin-azide), live-cell trafficking (DBCO-fluor), multiplexed lipid imaging, HTS. - **Purity**: ≥95% (mode market purity). - **Supply**: Research-grade, available for immediate international dispatch.

Molecular Formula C18H34NO5P
Molecular Weight 375.4 g/mol
Cat. No. B15548537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSphingosine-1-phosphate (d18:1) alkyne
Molecular FormulaC18H34NO5P
Molecular Weight375.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H34NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h1,14-15,17-18,20H,3-13,16,19H2,(H2,21,22,23)
InChIKeyPUGZGSGPPMKIFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sphingosine-1-phosphate (d18:1) Alkyne Profile


Sphingosine-1-phosphate (d18:1) alkyne is a click-chemistry compatible, ω-alkyne functionalized analog of the bioactive lipid sphingosine-1-phosphate (S1P). It retains the natural d18:1 sphingoid base backbone and a terminal alkyne moiety on the alkyl chain, making it a versatile chemical biology probe . This structural modification enables its use in bioorthogonal click reactions (e.g., copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)) to tag the molecule with fluorescent or biotinylated labels for the analysis of its metabolism, subcellular localization, and protein interactions [1]. It is supplied as a high-purity research reagent (≥95%) for advanced lipid signaling studies .

ω-alkyne tag enables bioorthogonal click reactions (CuAAC & SPAAC)
Minimal structural modification preserves native S1P lipid behavior
Supplied as high-purity research reagent for lipid signaling studies

Why Generic S1P Analogs Fall Short


Generic S1P analogs, such as native S1P or non-clickable fluorescent probes (e.g., NBD-S1P), are unsuitable for experiments requiring covalent, bioorthogonal labeling and subsequent pull-down or live-cell imaging. Native S1P provides no handle for selective modification, while direct fluorophore conjugation can alter lipid biophysics and protein recognition. The specific differentiation of S1P (d18:1) alkyne lies in its terminal ω-alkyne group, which serves as a minimal, biocompatible tag for downstream click chemistry [1]. This allows for the detection of metabolically stable adducts without permanently altering the lipid's function in real-time, a capability not afforded by pre-labeled fluorescent analogs . Furthermore, alternative clickable S1P analogs (e.g., azido-S1P) employ a different bioorthogonal handle, which dictates a distinct reaction partner and experimental workflow, making direct substitution methodologically impossible [2].

Native S1P Lacks a reactive handle; cannot be covalently labeled, enriched, or tracked via click chemistry.
NBD-S1P Bulky fluorophore alters membrane partitioning and protein recognition; cannot be used for pull-down or SPAAC imaging.
Azido-S1P Requires a distinct reaction partner (alkyne-functionalized probe), making direct experimental workflow substitution methodologically incompatible.

Sphingosine-1-phosphate (d18:1) Alkyne Comparative Evidence


CuAAC Reactivity vs. Native S1P

Sphingosine-1-phosphate (d18:1) alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for covalent labeling. While specific reaction yield data for this exact compound is not available in the public literature, class-level inference from alkyne-functionalized lipids and vendor protocols confirms its utility. In contrast, native S1P lacks an alkyne moiety and is completely unreactive in CuAAC, yielding 0% labeled product under standard conditions. This represents a functional difference of 100% in labeling capacity, which is essential for pull-down and imaging studies [1][2].

CuAAC Reactivity vs. Native S1P
Class-level inference
Functional capacity difference: 100%
Enables CuAAC-based protein interaction mapping
Qualitative comparison; native S1P completely unreactive.
Click Chemistry Chemical Biology Lipidomics

Molecular Weight vs. NBD-S1P

Sphingosine-1-phosphate (d18:1) alkyne is supplied as a defined, high-purity crystalline solid with a precise molecular weight of 375.44 g/mol and a purity of ≥95% (typically >98%) [1]. In contrast, the fluorescent comparator NBD-S1P has a molecular weight of 557.58 g/mol, a direct result of the bulky NBD fluorophore attached to the lipid . This 182.14 g/mol (48.5%) increase in molecular weight significantly alters the compound's biophysical properties (e.g., membrane partitioning) and potential steric hindrance during protein binding, a limitation absent in the minimally modified alkyne probe.

Mol. Weight vs. NBD-S1P
Cross-study comparable
+182.14 g/mol (+48.5%)
Minimal modification reduces biophysical artifact risk
NBD-S1P mass 557.58 vs. alkyne 375.44 g/mol.
Analytical Chemistry Reagent Validation Lipidomics

S1PR1 Activation Potential

While direct, quantitative receptor activation data for Sphingosine-1-phosphate (d18:1) alkyne is not publicly available, a closely related clickable analog, azido-S1P (S1P-N3), has been shown to activate and induce internalization of the S1PR1 receptor in a manner qualitatively similar to native S1P in HEK293T cells [1]. This class-level evidence strongly suggests that terminal modifications on the alkyl chain, whether alkyne or azide, are tolerated by the receptor and preserve functional agonism. This contrasts with larger modifications (e.g., fluorophores like NBD or TAMRA), which are more likely to disrupt receptor binding and internalization kinetics .

S1PR1 Activation Potential
Class-level inference
Qualitative functional similarity inferred
Supports procurement as a functional agonist probe
Azido-S1P activates S1PR1; direct data for alkyne not available.
GPCR Signaling S1P Receptor Chemical Probe Validation

Synthetic Complexity vs. Azido-S1P

The synthesis of a terminal alkyne analog like Sphingosine-1-phosphate (d18:1) alkyne is typically more straightforward and scalable than that of its azido counterpart. The synthesis of the analogous azido-S1P (S1P-N3) was reported to require 11 synthetic steps combining two approaches [1]. While an exact step count for the alkyne is not published, the introduction of a terminal alkyne via standard cross-metathesis or alkylation strategies is a well-established and generally shorter route compared to the multi-step synthesis of a terminal azide, which often involves more complex transformations [2]. This implies potential advantages in commercial availability, cost, and scalable production of the alkyne reagent for large-scale screening.

Synthetic Complexity vs. Azido-S1P
Class-level inference
Inferred reduction in synthetic steps (vs. 11)
May support better availability and scalable production
Azido-S1P requires 11 steps; alkyne route typically shorter.
Synthetic Chemistry Lipid Synthesis Reagent Cost

SPAAC Compatibility for Live-Cell Labeling

Sphingosine-1-phosphate (d18:1) alkyne is compatible with strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction that is non-toxic to living cells and organisms. This contrasts with the standard CuAAC reaction, which requires a copper catalyst that can be cytotoxic and interfere with cellular processes [1][2]. While pre-labeled fluorescent S1P analogs (e.g., NBD-S1P) are also non-toxic, they cannot be used for pull-down or enrichment. The alkyne probe offers the unique combination of bioorthogonality (via SPAAC) and the versatility for downstream applications such as protein identification or live-cell imaging, which is a distinct advantage over both CuAAC-dependent and pre-labeled probes [3].

SPAAC Compatibility
Class-level inference
Copper-free live-cell labeling enabled
Enables real-time tracking without copper toxicity
Pre-labeled NBD-S1P cannot be used for pull-down; native S1P unreactive.
Live-Cell Imaging Bioorthogonal Chemistry SPAAC

Research Applications of Sphingosine-1-phosphate (d18:1) Alkyne


Protein Interactome Pull-Down

The alkyne moiety of Sphingosine-1-phosphate (d18:1) alkyne is essential for its primary application: covalent, bioorthogonal labeling with an azide-functionalized biotin or affinity tag. After incubation with live cells or lysates, the compound is captured via click chemistry (e.g., CuAAC or SPAAC) and enriched on streptavidin beads. This allows for the unbiased identification of novel S1P-binding proteins, transporters, and metabolic enzymes using mass spectrometry [1][2]. This application is impossible with native S1P or non-clickable fluorescent probes.

Live-Cell S1P Trafficking Visualization

Using copper-free click chemistry (SPAAC), Sphingosine-1-phosphate (d18:1) alkyne can be pulse-chased and then visualized in live cells with a strained-alkyne fluorophore (e.g., DBCO-fluor). This minimizes toxicity and allows for the study of dynamic S1P trafficking, uptake, and subcellular localization in real time, providing insights unattainable with static, pre-labeled fluorescent analogs [3][4]. The minimal modification ensures the observed behavior closely mirrors that of native S1P.

Dual-Color Metabolic Flux Analysis

The orthogonal reactivity of the alkyne group allows for multiplexed experiments. For instance, researchers can incubate cells with Sphingosine-1-phosphate (d18:1) alkyne and a different fatty acid analog containing an azide group. Sequential click reactions with distinct fluorophores can then be used to simultaneously track the metabolic fate and localization of both lipid species, enabling dual-color imaging of sphingolipid and other lipid pathways within the same cell [5].

High-Throughput Screening for S1P Modulators

The robust and well-established CuAAC chemistry of the terminal alkyne makes this compound suitable for high-throughput screening (HTS) assays. Cells can be treated with Sphingosine-1-phosphate (d18:1) alkyne in the presence of test compounds, fixed, and then labeled with a fluorescent azide. Automated microscopy can then quantify changes in S1P uptake, localization, or degradation, providing a platform to identify novel pharmacological agents that modulate S1P signaling pathways [6].

Application
Selection Property
Validation Focus
Protein Interactome Pull-Down
Clickable alkyne handle for covalent capture
MS-based identification of S1P-binding proteins
Live-Cell S1P Trafficking
SPAAC compatibility in living systems
Real-time subcellular localization without copper toxicity
Dual-Color Metabolic Flux Analysis
Orthogonal reactivity to azide-tagged lipids
Simultaneous tracking of sphingolipid and other pathways
High-Throughput Modulator Screening
Robust CuAAC chemistry in fixed cells
Automated quantification of S1P uptake and localization

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